molecular formula C12H19N5 B11747752 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11747752
M. Wt: 233.31 g/mol
InChI Key: YQYZUDKEZLVYBX-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The first pyrazole ring (at the N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl] position) contains a 1-ethyl and 3-methyl substituent, while the second pyrazole (1,4-dimethyl-1H-pyrazol-5-amine) is substituted with methyl groups at the 1- and 4-positions.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-11(10(3)15-17)7-13-12-9(2)6-14-16(12)4/h6,8,13H,5,7H2,1-4H3

InChI Key

YQYZUDKEZLVYBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(C=NN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three analogs:

N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15)

  • Structure: A monocyclic pyrazole with methyl groups at the 1-, 3-, and 5-positions.
  • Key Differences: Simpler structure (single pyrazole ring vs. bis-pyrazole in the target compound). Lower molecular weight (125.17 g/mol vs.
  • Synthesis : Prepared via hydrolysis of N-methylacetamide derivatives, highlighting a pathway that could be adapted for the target compound’s amine functionalization .

3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (EN300-762794)

  • Structure : A 1,4-dimethylpyrazole substituted with a 4-bromophenyl group.
  • Key Differences :
    • Bromophenyl substituent introduces electron-withdrawing effects, contrasting with the electron-rich pyrazolylmethyl group in the target compound.
    • Higher molecular weight (266.14 g/mol vs. ~220.3 g/mol) due to bromine, which may influence pharmacokinetics (e.g., longer half-life but increased risk of off-target interactions) .

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

  • Structure : A bis-pyrazole analog lacking the 4-methyl group on the second pyrazole ring.
  • Demonstrates the critical role of substituent positioning in modulating physicochemical properties .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine C₁₁H₁₈N₅ ~220.3 Ethyl, methyl (pyrazole 1); 1,4-dimethyl (pyrazole 2) High steric bulk, potential for dual hydrogen bonding
N,1,3-Trimethyl-1H-pyrazol-5-amine (15) C₆H₁₁N₃ 125.17 1,3,5-Trimethyl Simplified structure, higher solubility
3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (EN300-762794) C₁₁H₁₂BrN₃ 266.14 4-Bromophenyl, 1,4-dimethyl Bromine enhances electrophilic reactivity
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine C₁₀H₁₅N₅ 205.26 Ethyl, methyl (pyrazole 1); unsubstituted (pyrazole 2) Reduced steric hindrance

Biological Activity

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. They have been widely studied for their potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments. The specific compound this compound is characterized by its unique substitution pattern which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The initial step often includes the reaction of 1-ethyl-3-methylpyrazole with appropriate aldehydes or ketones.
  • Alkylation : The pyrazole ring can be alkylated using ethyl and methyl groups under basic conditions.
  • Final Coupling : The final product is obtained through coupling reactions involving amines or other nucleophiles.

This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines:

Cancer Type Cell Line Inhibition Mechanism
Lung CancerA549Induction of apoptosis and cell cycle arrest
Breast CancerMDA-MB-231Inhibition of proliferation via topoisomerase inhibition
Colorectal CancerHCT116Disruption of DNA replication

The compound's mechanism of action may involve interference with critical cellular pathways such as apoptosis and DNA repair mechanisms, which are vital for cancer cell survival .

Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial properties. N-[ (1-ethyl-3-methyl-1H-pyrazol -4 -yl)methyl]- 1,4-dimethyl - 1H-pyrazol -5 -amine has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic64 µg/mL

The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating inflammatory cytokine production. It has been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

Several case studies have investigated the efficacy of N-[ (1 - ethyl - 3 - methyl - 1H - pyrazol - 4 - yl) methyl] - 1,4-dimethyl - 1H - pyrazol -5 - amine:

  • Study on Breast Cancer Cells : A recent study demonstrated that this compound inhibited MDA-MB-231 cell proliferation by inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant bacterial strains, showing promising results in reducing infection rates.

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